2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol is an organic compound belonging to the class of furans Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, where 3-acetyl-2,5-dimethylfuran reacts with appropriate aldehydes under basic conditions . The reaction is usually carried out in an ethanolic solution of sodium hydroxide at room temperature, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes
Scientific Research Applications
2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or reagent in biochemical assays, helping to study enzyme activities and metabolic pathways.
Industry: Used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol involves its interaction with specific molecular targets. The furan ring and alkyne group can participate in various chemical reactions, influencing biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2,5-dimethylfuran: A related compound with similar structural features but different functional groups.
(2,5-Dimethylfuran-3-yl)methanol: Another furan derivative with a hydroxyl group instead of the alkyne chain.
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: A compound with a similar furan ring but different substituents.
Uniqueness
2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol stands out due to its unique combination of a furan ring and an alkyne-diol chain
Properties
CAS No. |
110841-31-1 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C13H18O3/c1-9-8-11(10(2)16-9)13(5,15)7-6-12(3,4)14/h8,14-15H,1-5H3 |
InChI Key |
LZBDWVHCJLNGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)(C#CC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.